Methyl 2-{[3-(5,7-dimethyl[1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propanoyl]amino}-5-(propan-2-yl)-1,3-thiazole-4-carboxylate
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Overview
Description
Methyl 2-{[3-(5,7-dimethyl[1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propanoyl]amino}-5-(propan-2-yl)-1,3-thiazole-4-carboxylate is a complex organic compound featuring a unique combination of triazolo[1,5-a]pyrimidine and thiazole moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-{[3-(5,7-dimethyl[1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propanoyl]amino}-5-(propan-2-yl)-1,3-thiazole-4-carboxylate typically involves multiple steps:
Formation of the Triazolo[1,5-a]pyrimidine Core: This can be achieved through the reaction of enaminonitriles with benzohydrazides under microwave irradiation, which facilitates a catalyst-free and additive-free environment.
Synthesis of the Thiazole Ring: The thiazole ring can be synthesized via a condensation reaction involving α-haloketones and thiourea.
Coupling Reactions: The final step involves coupling the triazolo[1,5-a]pyrimidine core with the thiazole ring through an amide bond formation, typically using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure scalability, cost-effectiveness, and environmental sustainability. This might include the use of continuous flow reactors and green chemistry principles to minimize waste and energy consumption.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl groups on the triazolo[1,5-a]pyrimidine ring.
Reduction: Reduction reactions can target the carbonyl groups, potentially converting them to alcohols.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the positions adjacent to the nitrogen atoms in the triazolo[1,5-a]pyrimidine ring.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃).
Reducing Agents: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄).
Nucleophiles: Ammonia (NH₃), amines, thiols.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
Catalysis: The compound can serve as a ligand in coordination chemistry, aiding in the development of new catalytic systems.
Material Science: Its unique structure makes it a candidate for the development of novel materials with specific electronic properties.
Biology and Medicine
Drug Development: The compound’s structure suggests potential as a pharmacophore in the design of new drugs targeting specific enzymes or receptors.
Biological Probes: It can be used in the development of probes for studying biological processes at the molecular level.
Industry
Agriculture: Potential use as a pesticide or herbicide due to its bioactive properties.
Pharmaceuticals: As an intermediate in the synthesis of more complex pharmaceutical agents.
Mechanism of Action
The compound exerts its effects primarily through interactions with specific molecular targets, such as enzymes or receptors. The triazolo[1,5-a]pyrimidine moiety is known to interact with various biological targets, including kinases and G-protein coupled receptors, modulating their activity and leading to downstream effects. The thiazole ring can enhance binding affinity and specificity through additional interactions with the target protein.
Comparison with Similar Compounds
Similar Compounds
1,2,4-Triazolo[1,5-a]pyrimidine Derivatives: These compounds share the triazolo[1,5-a]pyrimidine core but differ in their substituents, affecting their biological activity and chemical properties.
Thiazole Derivatives: Compounds with a thiazole ring, such as thiamine (vitamin B1), exhibit different biological activities and applications.
Uniqueness
Methyl 2-{[3-(5,7-dimethyl[1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propanoyl]amino}-5-(propan-2-yl)-1,3-thiazole-4-carboxylate is unique due to the combination of the triazolo[1,5-a]pyrimidine and thiazole moieties, which confer distinct chemical and biological properties. This dual functionality can lead to enhanced activity and specificity in various applications, making it a valuable compound for further research and development.
Properties
Molecular Formula |
C18H22N6O3S |
---|---|
Molecular Weight |
402.5 g/mol |
IUPAC Name |
methyl 2-[3-(5,7-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propanoylamino]-5-propan-2-yl-1,3-thiazole-4-carboxylate |
InChI |
InChI=1S/C18H22N6O3S/c1-9(2)15-14(16(26)27-5)23-18(28-15)22-13(25)7-6-12-10(3)21-17-19-8-20-24(17)11(12)4/h8-9H,6-7H2,1-5H3,(H,22,23,25) |
InChI Key |
XPJZOZAVFMOKIR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=NC2=NC=NN12)C)CCC(=O)NC3=NC(=C(S3)C(C)C)C(=O)OC |
Origin of Product |
United States |
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